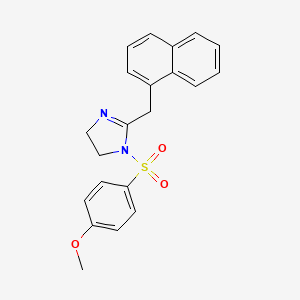
N-(4-bromophenyl)-3-tert-butyl-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-3-tert-butyl-4-ethoxybenzenesulfonamide, commonly known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in glutamine metabolism. BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. In
作用机制
BPTES inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is an important neurotransmitter in the brain, and its levels are tightly regulated. Cancer cells, however, have a high demand for glutamine, which they use to fuel their rapid growth and proliferation. By inhibiting glutaminase, BPTES reduces the availability of glutamine and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
BPTES has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the high demand for glutamine in cancer cells, which makes them more susceptible to glutaminase inhibition. BPTES has also been shown to reduce the levels of glutamate in the brain, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
BPTES has several advantages as a research tool, including its high potency and selectivity for glutaminase inhibition. However, BPTES has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, BPTES has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to glutaminase inhibition. Finally, the use of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation.
Conclusion
In conclusion, BPTES is a small molecule inhibitor of glutaminase that has shown promise as a therapeutic agent in cancer treatment. Its selective cytotoxic effect on cancer cells and its ability to reduce glutamate levels in the brain make it a valuable research tool. Further research is needed to fully explore the potential of BPTES as a therapeutic agent and to identify new directions for its use in cancer treatment.
合成方法
The synthesis of BPTES involves the reaction of 4-bromophenylamine with tert-butyl 4-ethoxybenzenesulfonate, followed by the addition of triethylamine and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield BPTES as a white crystalline solid. The yield of BPTES can be improved by using a microwave-assisted synthesis method.
科学研究应用
BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase plays a crucial role in cancer cell metabolism, and inhibiting its activity has been shown to induce apoptosis in cancer cells. BPTES has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.
属性
IUPAC Name |
N-(4-bromophenyl)-3-tert-butyl-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3S/c1-5-23-17-11-10-15(12-16(17)18(2,3)4)24(21,22)20-14-8-6-13(19)7-9-14/h6-12,20H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFNPEWUDJQZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)



![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)

![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)

![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)